molecular formula C23H24ClN5OS B2704495 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-52-4

5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2704495
CAS No.: 851809-52-4
M. Wt: 453.99
InChI Key: UTKVITNSCULJLO-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo-triazole core substituted with a benzylpiperazine moiety and a 4-chlorophenyl group. The 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-7-9-19(24)10-8-18)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKVITNSCULJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Benzylpiperazine Moiety: The final step involves the alkylation of the intermediate compound with 1-benzylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Phenyl derivatives from the reduction of the chlorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit activity against various bacterial and fungal strains. The addition of the piperazine and chlorophenyl groups may enhance this activity by improving solubility and bioavailability .
  • Anticancer Potential
    • The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization. For instance, derivatives with a 1,2,4-triazole core have been evaluated for their cytotoxic effects against multiple cancer cell lines such as MCF-7 and HeLa .
  • Antiviral Activity
    • Compounds with a similar structural backbone have been reported to possess antiviral activities against several viruses. The benzylpiperazine component is particularly noteworthy for its role in enhancing the antiviral efficacy of related compounds against influenza and herpes simplex viruses .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Fac. Pharm. Ankara explored various 1,2,4-triazole derivatives for their antimicrobial effects. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of such moieties in our compound could lead to improved antimicrobial agents .

Case Study 2: Anticancer Activity

In a research article detailing the synthesis of substituted triazoles, it was found that certain derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values as low as 0.99 μM. This highlights the potential of thiazolo[3,2-b][1,2,4]triazoles in cancer therapy .

Case Study 3: Antiviral Properties

Research into piperazine derivatives has shown promising results in combating viral infections. The structural modifications similar to those found in our compound have been linked to increased antiviral activity against common pathogens like influenza A virus .

Mechanism of Action

The exact mechanism of action of 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is still under investigation. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • : The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol replaces the 4-chlorophenyl group with a 3-chlorophenyl and introduces ethoxy/methoxy substituents.
  • : The analog 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol substitutes the 4-chlorophenyl with a p-tolyl (methyl) group. This reduces electronegativity and may decrease binding affinity to chlorophenyl-sensitive receptors .

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Molecular Weight (g/mol) Notable Effects
Target Compound 4-Chlorophenyl ~520 (estimated) High lipophilicity, CNS activity potential
Compound 3-Chlorophenyl, OMe, OEt 869.34 Increased polarity, metabolic stability
Compound p-Tolyl ~510 (estimated) Reduced receptor affinity

Heterocyclic Core Modifications

  • : Compounds like 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)imidazo-triazolone (18) and benzodiazepine derivatives (19) replace the thiazolo-triazole core with imidazo-triazolone or benzodiazepine systems. dopaminergic systems) .
  • : Thiadiazine and pyrimido-pyridazinone cores (e.g., 5-(2,6-dichlorophenyl)-pyrimido-pyridazinone) demonstrate divergent biological activities, such as antimicrobial effects, highlighting the importance of core heterocycles in determining pharmacological outcomes .

Pharmacological Implications

  • However, the 4-chlorophenyl group in the target compound may enhance σ-receptor binding compared to p-tolyl or methoxy-substituted analogs .
  • Antibacterial Activity: and highlight thiadiazine and oxadiazole derivatives (e.g., 6g in ) with noted antibacterial properties. While the target compound lacks direct data, its structural similarity to these agents implies possible antimicrobial utility, warranting further study .

Biological Activity

The compound 5-((4-benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that incorporates both piperazine and thiazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Antiviral Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antiviral properties. For instance, compounds containing the triazole ring have been shown to inhibit viral replication in various studies. A specific investigation demonstrated that related compounds could inhibit the Tobacco Mosaic Virus (TMV) with efficacy comparable to established antiviral agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. In one study, triazole derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF-7), with some compounds showing better activity than standard treatments like cisplatin . The mechanism behind this activity is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed. Various studies have reported that thiazole and triazole derivatives possess broad-spectrum antibacterial properties. For example, a related study found that certain triazole derivatives demonstrated significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntiviralTMV50
AnticancerMCF-710
AntibacterialS. aureus15
E. coli20

Case Study 1: Antiviral Activity Against TMV

A series of experiments were conducted to evaluate the antiviral efficacy of thiazolo-triazole derivatives against TMV. The results indicated that specific modifications in the molecular structure enhanced antiviral activity significantly. Compounds with a benzylpiperazine moiety showed improved binding affinity to viral proteins, leading to reduced viral load in treated plants .

Case Study 2: Cytotoxicity in MCF-7 Cells

In vitro assays were performed using MCF-7 cells to assess the cytotoxic effects of the target compound. Results demonstrated that the compound induced apoptosis through caspase activation pathways. The study highlighted a dose-dependent response where higher concentrations led to increased cell death rates compared to controls .

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